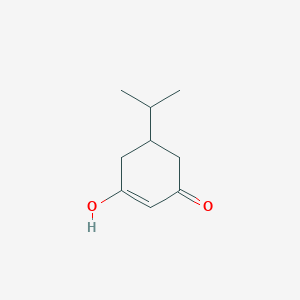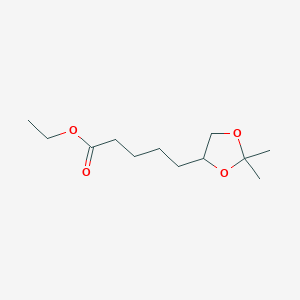
Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2,2-dimethyl-1,3-dioxolane-4-methanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the dioxolane moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to open the dioxolane ring under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. The dioxolane ring provides stability and reactivity, allowing for selective modifications. The ester group can be hydrolyzed to form carboxylic acids, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: The enantiomer of the compound with similar properties but different stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor used in the synthesis of the target compound.
Ethyl 5-bromopentanoate: Another precursor used in the synthetic route.
Uniqueness
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and industrial chemicals.
Properties
IUPAC Name |
ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHASROAESAUCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)
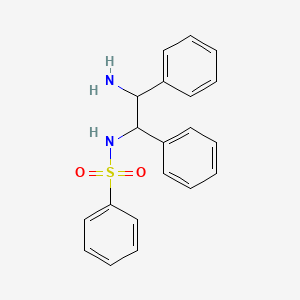
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)
![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)
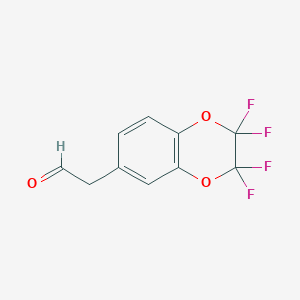
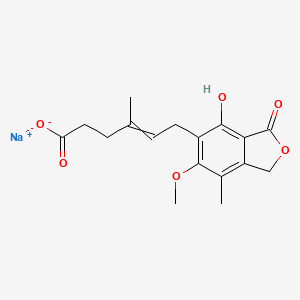
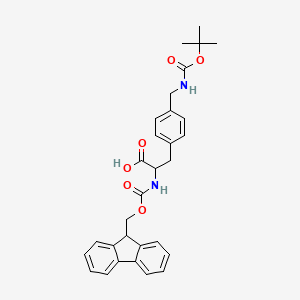
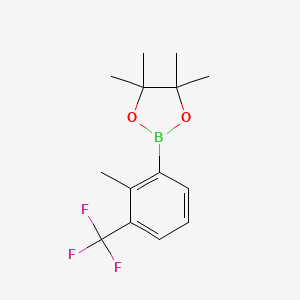
![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)
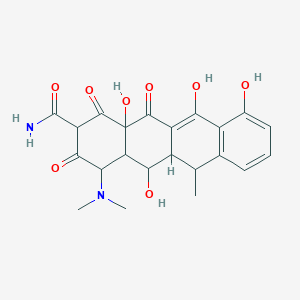
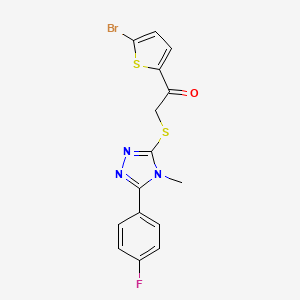
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
